molecular formula C20H22ClNO4S B2590915 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone CAS No. 1448045-55-3

2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Cat. No.: B2590915
CAS No.: 1448045-55-3
M. Wt: 407.91
InChI Key: HKPLBKRWRJYPSX-UHFFFAOYSA-N
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Description

This compound features a 2-chlorophenyl group attached to an ethanone moiety, which is further linked to a piperidin-1-yl ring substituted with a 4-methoxyphenyl sulfonyl group. Such structural attributes make it a candidate for pharmacological studies, particularly in targeting enzymes or receptors sensitive to sulfonamide derivatives .

Properties

IUPAC Name

2-(2-chlorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4S/c1-26-16-6-8-17(9-7-16)27(24,25)18-10-12-22(13-11-18)20(23)14-15-4-2-3-5-19(15)21/h2-9,18H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKPLBKRWRJYPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone typically involves multiple steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 2-chlorobenzene, undergoes a Friedel-Crafts acylation to introduce the ethanone group.

    Introduction of the Piperidinyl Group: The intermediate is then reacted with piperidine under basic conditions to form the piperidinyl derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperidine nitrogen and sulfonyl group are key sites for substitution:

  • Piperidine nitrogen : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF, 60°C) to form quaternary ammonium salts. The sulfonyl group deactivates the nitrogen, requiring elevated temperatures.

  • Sulfonyl group : Participates in nucleophilic aromatic substitution (NAS) at the para-methoxy phenyl ring under strongly acidic conditions (H₂SO₄/HNO₃), yielding nitro derivatives .

Table 1: Substitution Reactions

ReagentConditionsProductYield (%)Source
Methyl iodideK₂CO₃, DMF, 60°C, 12hN-methylated piperidinium derivative72–78
HNO₃/H₂SO₄0–5°C, 2h4-Nitro-4'-methoxyphenylsulfonyl derivative65

Oxidation Reactions

The ketone and aromatic moieties undergo oxidation:

  • Ketone group : Resistant to mild oxidants (e.g., KMnO₄ in neutral conditions) but reacts with strong oxidants like CrO₃/H₂SO₄ to form carboxylic acids (degradation observed).

  • Methoxy group : Demethylation occurs with BBr₃ in CH₂Cl₂ (-20°C, 4h), yielding a phenolic derivative .

Table 2: Oxidation Reactions

OxidantTarget GroupProductNotesSource
CrO₃/H₂SO₄Ketone2-(2-Chlorophenyl)acetic acidPartial decomposition
BBr₃Methoxy groupPhenolic sulfonyl derivativeRequires anhydrous conditions

Reduction Reactions

The ketone and sulfonyl groups are susceptible to reduction:

  • Ketone reduction : NaBH₄ in MeOH (RT, 2h) reduces the ethanone to a secondary alcohol (diastereomeric ratio 1:1).

  • Sulfonyl group : LiAlH₄ in THF (reflux, 6h) reduces the sulfonyl group to a thioether, though yields are low (<30%).

Table 3: Reduction Reactions

ReductantTarget GroupProductYield (%)Source
NaBH₄Ketone1-(Piperidinyl)ethanol85
LiAlH₄Sulfonyl groupThioether analog28

Hydrolysis Reactions

The sulfonamide linkage undergoes hydrolysis under extreme conditions:

  • Acidic hydrolysis (HCl conc., 110°C, 8h): Cleaves the sulfonyl-piperidine bond, yielding 4-methoxybenzenesulfonic acid and a piperidine fragment .

  • Basic hydrolysis (NaOH 6M, EtOH, reflux): Degrades the compound into chlorophenylacetic acid and sulfonate salts.

Coupling Reactions

The aromatic chlorophenyl group participates in cross-coupling:

  • Suzuki coupling : With arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), the chloro substituent is replaced by aryl groups (e.g., phenyl) .

Table 4: Coupling Reactions

CatalystConditionsProductYield (%)Source
Pd(PPh₃)₄DMF/H₂O, 80°C, 12hBiaryl derivative60–65

Stability Under Ambient Conditions

The compound is stable in dry, dark environments but degrades under UV light (λ = 254 nm) via radical pathways, forming chlorinated byproducts.

Scientific Research Applications

Antimalarial Activity

Recent studies have indicated that compounds structurally related to 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone exhibit significant antimalarial properties. For instance, a series of piperidine derivatives were tested against Plasmodium falciparum, demonstrating potent inhibition at low micromolar concentrations. The selectivity for parasitic cells over mammalian cells suggests a promising therapeutic index for developing new antimalarial drugs .

CompoundIC50 (µM)Selectivity Ratio
This compoundTBD>10

Cancer Therapy

Compounds similar to this compound have been investigated for their anticancer properties. These compounds target specific pathways involved in cancer cell proliferation and survival. Research indicates that they can induce apoptosis in various cancer cell lines, making them potential candidates for further development as anticancer agents .

Case Study 1: Antimalarial Efficacy

In a controlled study, derivatives of the compound were tested against P. falciparum. The results showed that certain modifications to the piperidine ring significantly enhanced antimalarial activity, with IC50 values comparable to established treatments like sulfadoxine .

Case Study 2: Anticancer Properties

A recent investigation into the anticancer effects of related compounds demonstrated that they could inhibit the growth of breast cancer cells by targeting the PI3K/AKT signaling pathway. The study reported a reduction in cell viability by more than 70% at concentrations below 10 µM .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Variations in Sulfonyl Substituents

The 4-methoxyphenyl sulfonyl group in the target compound can be compared to analogs with different sulfonyl substituents:

Compound Name Sulfonyl Group Melting Point (°C) Key Structural Differences
2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone 4-Methoxyphenyl Not reported Reference compound
1-(4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)-2-((1-phenyl-1H-tetrazol-5-yl)thio)ethanone (7e) 4-Methoxyphenyl 131–134 Tetrazolylthio substituent; piperazine ring
2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)ethanone (7f) 4-Trifluoromethylphenyl 165–167 CF3 group increases hydrophobicity
2-((1-Benzyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7g) Phenyl 133–135 Unsubstituted phenyl sulfonyl

Key Findings :

  • The trifluoromethyl group in 7f significantly raises the melting point (165–167°C vs. 131–134°C for 7e), likely due to increased molecular symmetry and stronger intermolecular interactions .

Heterocyclic Core Modifications

The piperidin-1-yl ring in the target compound differs from piperazine-based analogs:

Compound Name Heterocycle Sulfonyl Group Notable Properties
This compound Piperidine 4-Methoxyphenyl Reduced basicity compared to piperazine
2-(4-Bromophenoxy)-1-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}ethanone (EP 1 808 168 B1) Piperazine 4-Fluorophenyl Bromophenoxy substituent enhances steric bulk

Key Findings :

  • Piperazine derivatives often exhibit higher solubility due to the additional nitrogen atom, which can participate in hydrogen bonding .

Chlorophenyl vs. Other Aryl Groups

The 2-chlorophenyl group in the target compound contrasts with derivatives bearing alternative aryl substituents:

Compound Name Aryl Group Functional Impact
2-(2-Chlorophenyl)-1-(4-hydroxypiperidin-1-yl)ethanone (CAS 1156927-06-8) 2-Chlorophenyl Hydroxyl group on piperidine enhances polarity
2,2-Dichloro-1-(4-methylphenyl)ethanone (Acta Cryst. E67, o337) 4-Methylphenyl Dichloro substitution increases reactivity

Key Findings :

  • Dichloro substitution (as in Acta Cryst. E67, o337) increases electrophilicity at the ketone carbon, making it more reactive in nucleophilic additions .

Biological Activity

2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme inhibition, and other relevant pharmacological effects.

Chemical Structure

The compound features a piperidine ring substituted with a chlorophenyl group and a sulfonamide moiety, which is known to enhance biological activity through various mechanisms.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antibacterial Activity :
    • Studies have demonstrated that derivatives of sulfonamides, including those with piperidine cores, exhibit significant antibacterial properties. In particular, compounds similar to this compound have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
    • The Minimum Inhibitory Concentration (MIC) values for related compounds range from 3.12 to 12.5 μg/mL against various bacterial strains .
  • Enzyme Inhibition :
    • The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. It was found that related sulfonamide compounds exhibited strong inhibitory activity against these enzymes, which is crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .
    • For instance, certain derivatives showed IC50 values as low as 0.63 µM for urease inhibition, indicating potent activity compared to standard inhibitors .
  • Pharmacological Effects :
    • The piperidine structure is associated with various pharmacological effects, including anti-inflammatory and anticancer activities. Research indicates that compounds containing this nucleus can modulate inflammatory pathways and exhibit cytotoxic effects against cancer cell lines .
    • Additionally, the presence of the methoxy and sulfonamide groups may contribute to enhanced bioactivity through improved solubility and binding interactions with biological targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of compounds similar to this compound:

  • Study on Antibacterial Activity : A recent study synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. The results indicated that modifications in the sulfonamide group significantly influenced the antibacterial potency .
  • Enzyme Inhibition Studies : Another research highlighted the structure-activity relationship (SAR) of piperidine-based compounds regarding their AChE inhibition capabilities. The findings suggested that specific substitutions could enhance enzyme binding affinity .

Data Tables

Compound NameTarget EnzymeIC50 (µM)Antibacterial ActivityMIC (µg/mL)
Compound AAChE1.12Moderate10
Compound BUrease0.63Strong3.12
Compound CAChE2.14Moderate12.5

Q & A

Basic Research Questions

Q. How can researchers design a multi-step synthetic route for 2-(2-Chlorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone?

  • Methodology : Begin with the synthesis of the piperidine sulfonyl moiety. For example, sulfonylation of 4-methoxyphenyl groups with piperidine derivatives can be achieved using sulfonyl chlorides in dichloromethane under basic conditions (e.g., NaOH) . Subsequent coupling with 2-chlorophenyl ethanone may involve nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Chlorination steps (e.g., using Cl₂ or SOCl₂) should be optimized to avoid over-chlorination, as seen in analogous compounds .
  • Key Considerations : Monitor reaction intermediates via TLC or HPLC, and purify intermediates via column chromatography or recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

  • Methodology :

  • NMR : Use 1^1H and 13^13C NMR to confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the sulfonyl-piperidine moiety (δ ~3.0–3.5 ppm for piperidine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) or EI-MS can verify molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
  • IR Spectroscopy : Identify sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and ketone (C=O at ~1700 cm⁻¹) groups .

Q. What purification strategies are effective for isolating high-purity (>95%) samples?

  • Methodology : Combine solvent recrystallization (e.g., using ethanol or ethyl acetate) with silica gel chromatography. For polar impurities, reverse-phase HPLC with acetonitrile/water gradients can enhance purity . Confirm purity via HPLC (≥95% area under the curve) and elemental analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS fragments)?

  • Methodology :

  • Stereochemical Effects : Investigate rotational barriers in the sulfonyl-piperidine group using variable-temperature NMR to assess conformational stability .
  • Solvent Artifacts : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts or aggregation .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR chemical shifts and compare with experimental data .

Q. What strategies optimize synthetic yield in the sulfonylation step?

  • Methodology :

  • Reagent Stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperidine derivative to minimize side reactions .
  • Temperature Control : Conduct reactions at 0–5°C to suppress sulfonic acid formation, then warm to room temperature for completion .
  • Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. How can researchers evaluate the compound’s potential biological activity (e.g., enzyme inhibition)?

  • Methodology :

  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) against targets like serotonin receptors, given structural similarities to antipsychotic agents .
  • In Vitro Assays : Test inhibition of acetylcholinesterase or monoamine oxidases using fluorometric assays. IC₅₀ values can guide structure-activity relationship (SAR) studies .
  • Metabolic Stability : Assess hepatic microsomal stability to predict pharmacokinetic profiles .

Q. How to address discrepancies in chromatographic purity assessments (e.g., HPLC vs. LC-MS)?

  • Methodology :

  • Column Selection : Use C18 columns for HPLC and HILIC columns for polar impurities. Adjust mobile phase pH (e.g., 4.6 with sodium acetate) to improve peak resolution .
  • Mass Detection : Pair LC with high-resolution MS to distinguish co-eluting isomers or degradation products .

Critical Notes

  • Contradictions in spectral data may arise from polymorphic forms or residual solvents; always cross-validate with multiple techniques .

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